6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
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Overview
Description
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine typically involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 6-Chloro-3-hydrazinyl-2-(trifluoromethyl)pyridine
- 3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
Comparison: 6-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications .
Properties
CAS No. |
89444-04-2 |
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Molecular Formula |
C6H5ClF3N3 |
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-2-1-3(6(8,9)10)5(12-4)13-11/h1-2H,11H2,(H,12,13) |
InChI Key |
LRCKCWCEIJLSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)NN)Cl |
Origin of Product |
United States |
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